Bis(2-chloro-1-methylethyl) isopropenylphosphonate
Overview
Description
Bis(2-chloro-1-methylethyl) isopropenylphosphonate is a chemical compound with the molecular formula C9H16Cl2O3P and a molecular weight of 275.11 g/mol . It is a clear, colorless liquid known for its unique chemical properties and versatility in various applications.
Preparation Methods
The synthesis of Bis(2-chloro-1-methylethyl) isopropenylphosphonate typically involves the reaction of 2-chloro-1-methylethyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis(2-chloro-1-methylethyl) isopropenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-chloro-1-methylethyl) isopropenylphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Bis(2-chloro-1-methylethyl) isopropenylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(2-chloro-1-methylethyl) isopropenylphosphonate can be compared with other similar compounds, such as:
Bis(2-chloro-1-methylethyl) ether: This compound has a similar structure but lacks the phosphonate group, resulting in different chemical properties and applications
Bis(2-chloroisopropyl) ether: A structural isomer with similar applications but distinct regulatory considerations.
The uniqueness of this compound lies in its phosphonate group, which imparts specific chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
1-chloro-2-[1-chloropropan-2-yloxy(prop-1-en-2-yl)phosphoryl]oxypropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2O3P/c1-7(2)15(12,13-8(3)5-10)14-9(4)6-11/h8-9H,1,5-6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGXGWAVWGEORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(C(=C)C)OC(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948467 | |
Record name | Bis(1-chloropropan-2-yl) prop-1-en-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25598-37-2 | |
Record name | Bis(2-chloro-1-methylethyl) isopropenylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025598372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(1-chloropropan-2-yl) prop-1-en-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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